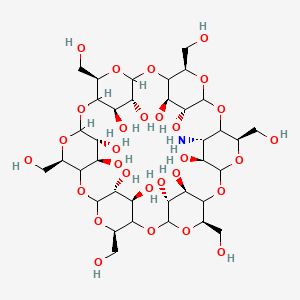

![molecular formula C₁₀H₁₄Cl₂N₂ B1142527 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride CAS No. 833458-83-6](/img/structure/B1142527.png)

6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride

Übersicht

Beschreibung

6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride (THMPD) is a novel pyrido[3,4-d]azepine derivative that has recently been developed for use in scientific research. Its structure is closely related to the pyrido[3,4-d]azepine family of compounds, which are known for their various biological activities, including anticonvulsant and antidepressant activity. THMPD has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, it has been used in various laboratory experiments to study its effects on various cell lines, including cancer cells.

Wissenschaftliche Forschungsanwendungen

6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride has been used in various laboratory experiments to study its effects on various cell lines, including cancer cells. In particular, it has been used to study its anti-cancer properties, as well as its effects on inflammation and oxidative stress. Additionally, 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride has been used to study its effects on the central nervous system, as well as its potential effects on the cardiovascular system.

Wirkmechanismus

The exact mechanism of action of 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride is not yet known, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and other physiological processes. By inhibiting COX-2, 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride may be able to reduce inflammation and oxidative stress. Additionally, it has been suggested that 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride may act as an antagonist of the serotonin receptor 5-HT2A, which could explain its potential antidepressant and anticonvulsant effects.

Biochemical and Physiological Effects

6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, it has been shown to inhibit the production of prostaglandins and to reduce inflammation in animal models. It has also been found to reduce oxidative stress in cell cultures and to inhibit the growth of cancer cells. Additionally, it has been suggested that 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride may act as an antagonist of the serotonin receptor 5-HT2A, which could explain its potential antidepressant and anticonvulsant effects.

Vorteile Und Einschränkungen Für Laborexperimente

6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. However, there are also some limitations to its use in lab experiments. For example, its effects on the central nervous system and cardiovascular system are not yet fully understood, and its effects on these systems need to be further studied. Additionally, it is not yet known whether 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride has any long-term side effects.

Zukünftige Richtungen

The potential future directions for 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride include further research into its effects on the central nervous system and cardiovascular system, as well as its potential long-term side effects. Additionally, further research into its anti-inflammatory, anti-oxidative, and anti-cancer properties is needed to determine its potential clinical applications. Additionally, further research into its mechanism of action is needed to better understand how it works and to identify potential new targets for its effects. Finally, further research into its synthesis method is needed to optimize the reaction conditions and to make the synthesis process more efficient.

Eigenschaften

IUPAC Name |

4,10-diazatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.2ClH/c1-2-11-6-10-8-3-7(9(1)10)4-12-5-8;;/h1-2,6-8,12H,3-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLPPFOKFWXLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=C2C=CN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

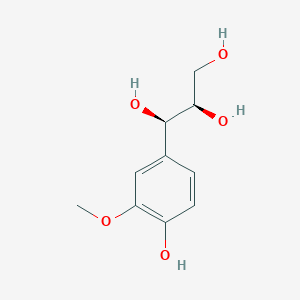

![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)

![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)

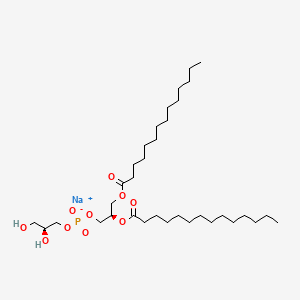

![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)